molecular formula C18H30N2O6 B12707796 Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate CAS No. 85665-62-9

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate

Cat. No.: B12707796
CAS No.: 85665-62-9
M. Wt: 370.4 g/mol
InChI Key: USUOJGZXTMKLFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The IUPAC name oxiranylmethyl [[1,3,3-trimethyl-5-[[(oxiranylmethoxy)carbonyl]amino]cyclohexyl]methyl]carbamate reflects its intricate substituent arrangement. Breaking down the nomenclature:

  • Parent structure : A cyclohexane ring serves as the core.
  • Substituents :
    • 1,3,3-Trimethyl groups : Methyl groups at positions 1 and 3 (with a geminal dimethyl at position 3).
    • 5-[[(Oxiranylmethoxy)carbonyl]amino] : At position 5, an amino group (–NH–) is bonded to a carbonyl (–CO–) connected to an oxiranylmethoxy group (–O–CH2–C2H3O).
    • Methylcarbamate : A methylene bridge (–CH2–) links the cyclohexane to a carbamate group (–O–CO–NH–), which is esterified with an oxiranylmethyl group.

Isomerism Considerations

The compound exhibits potential stereoisomerism due to:

  • Chirality at Cyclohexane Positions : Asymmetric carbons at positions 1 and 5 of the cyclohexane ring (Figure 1).
  • Oxirane Ring Geometry : The two oxirane (epoxide) rings may adopt distinct spatial configurations, though their small ring strain limits conformational flexibility.
  • Carbamate Connectivity : The carbamate’s nitrogen center could theoretically exhibit inversion, but steric hindrance from the bulky cyclohexane framework likely restricts this mobility.
Table 1: Key Nomenclature and Isomerism Data
Property Description
IUPAC Name Oxiranylmethyl [[1,3,3-trimethyl-5-[[(oxiranylmethoxy)carbonyl]amino]cyclohexyl]methyl]carbamate
CAS Registry Number 85665-62-9
Molecular Formula C₁₈H₃₀N₂O₆
Potential Stereoisomers 4 (2² from cyclohexane chirality)

Molecular Architecture Analysis: Cyclohexane Core Modifications

The cyclohexane core is extensively functionalized, creating a sterically congested system with distinct electronic and spatial characteristics.

Cyclohexane Substituent Map

  • Position 1 : A methyl group (–CH₃) in an axial or equatorial orientation, influencing ring conformation.
  • Position 3 : Geminal dimethyl groups (–C(CH₃)₂), enforcing a rigid chair conformation.
  • Position 5 : A –NH–CO–O–CH₂–C₂H₃O group, introducing hydrogen-bonding capability and polarity.
  • Methylene Bridge : A –CH₂– group at the cyclohexane’s bridgehead connects to the carbamate functionality.

Functional Group Interactions

  • Carbamate Group : The –O–CO–NH– moiety participates in dipole-dipole interactions and hydrogen bonding, enhancing solubility in polar solvents.
  • Oxirane Rings : The two epoxide groups (C₂H₃O) contribute to reactivity, particularly in nucleophilic ring-opening reactions.
Table 2: Molecular Architecture Summary
Feature Structural Impact
Cyclohexane Core Chair conformation stabilized by geminal dimethyl groups at position 3
Carbamate Linkage Introduces planar geometry and hydrogen-bonding sites
Oxirane Moieties Electrophilic epoxide carbons prone to nucleophilic attack
Molecular Weight 370.44 g/mol

Stereochemical Features and Chiral Center Identification

The compound contains two confirmed chiral centers with potential for additional stereochemical complexity:

Identified Chiral Centers

  • Cyclohexane C1 : The carbon at position 1 bears four distinct groups:

    • Methyl (–CH₃)
    • Cyclohexane ring
      – Methylene bridge (–CH₂–)
      – Hydrogen (–H)
      Configuration: R or S (undetermined without experimental data).
  • Cyclohexane C5 : The carbon at position 5 has:
    – –NH–CO–O–CH₂–C₂H₃O substituent
    – Cyclohexane ring
    – Two hydrogens (–H)
    Configuration: R or S (dependent on synthesis pathway).

Debated Stereochemical Elements

  • Oxirane Chirality : While the oxirane rings are intrinsically planar, asymmetric substitution patterns could create temporary chirality during ring-opening reactions.
  • Carbamate Nitrogen : The nitrogen’s lone pair allows for inversion, but steric bulk from adjacent groups likely restricts this motion, creating a fixed geometry.
Figure 1: Proposed Chiral Center Locations
       CH3  
        |  
C1-CH2-C......(cyclohexane ring)  
        |  
     Methylene bridge  
        |  
     Carbamate  

This stereochemical analysis underscores the compound’s complexity, with synthetic routes needing precise control to isolate desired stereoisomers.

Properties

CAS No.

85665-62-9

Molecular Formula

C18H30N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

oxiran-2-ylmethyl N-[[1,3,3-trimethyl-5-(oxiran-2-ylmethoxycarbonylamino)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C18H30N2O6/c1-17(2)4-12(20-16(22)26-9-14-7-24-14)5-18(3,10-17)11-19-15(21)25-8-13-6-23-13/h12-14H,4-11H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

USUOJGZXTMKLFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)OCC2CO2)NC(=O)OCC3CO3)C

Origin of Product

United States

Preparation Methods

Classical Carbamate Synthesis via Carbamoylation

The preparation of carbamates generally involves the reaction of amines or alcohols with isocyanates or carbamoyl chlorides. For this compound, the key step is the formation of carbamate esters by reacting the cyclohexyl amine derivative with oxiranylmethyl chloroformate or related activated carbamoyl intermediates.

  • Typical Reaction:
    Amino-substituted cyclohexyl derivatives react with oxiranylmethyl chloroformate under controlled temperature to form the carbamate linkage.
  • Conditions:
    • Solvent: Anhydrous organic solvents such as dichloromethane or acetonitrile
    • Temperature: 0–25 °C to avoid epoxide ring opening
    • Base: Triethylamine or other mild bases to scavenge HCl byproduct
  • Purification: Usually involves aqueous workup and chromatographic purification to isolate the pure carbamate.

Continuous-Flow Synthesis Using Carbon Dioxide and Amines

A novel and environmentally friendly approach involves the continuous synthesis of carbamates by direct utilization of carbon dioxide (CO2), amines, and alkyl halides in the presence of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Process Highlights:
    • CO2 is introduced continuously into a flow reactor containing the amine substrate.
    • The reaction forms an ionic intermediate that subsequently reacts with an alkyl halide (e.g., oxiranylmethyl bromide) to yield the carbamate.
    • This method avoids the use of toxic reagents and reduces reaction time significantly (approx. 50 minutes).
    • Mild conditions and no need for column chromatography in many cases due to high purity of products.
  • Advantages:
    • High selectivity and yield (45–92%)
    • Environmentally benign and scalable
    • Applicable to primary and secondary amines, potentially including aziridine derivatives relevant to oxiranylmethyl carbamates.

Solvent-Free Preparation Using Silica Sulfuric Acid Catalyst

Another efficient method for primary carbamate synthesis involves a solvent-free reaction of alcohols or phenols with sodium cyanate in the presence of silica sulfuric acid (SSA) as a catalyst.

  • Mechanism:
    • SSA protonates isocyanic acid intermediate, facilitating nucleophilic attack by the alcohol or phenol to form carbamates.
  • Conditions:
    • Temperature: Room temperature to 65 °C
    • Reaction time: 50 minutes typically
    • No toxic solvents or complex purification steps required
  • Yields: High yields (67–82%) with high purity and minimal side products.

While this method is primarily for primary carbamates, the principle of using solid acid catalysts under mild conditions could be adapted for complex carbamate esters like oxiranylmethyl derivatives.

Catalytic Synthesis Using Alumina-Supported Metal Oxides

Industrial-scale preparation of carbamates, including methyl carbamate analogs, often employs heterogeneous catalysts such as alumina-supported metal oxides (e.g., titanium dioxide, bismuth oxide).

  • Process:
    • Urea reacts with alcohols (methanol, ethanol, etc.) in the presence of the catalyst at 90–150 °C for several hours.
    • The catalyst promotes carbamate formation with high purity (>98.5%) and yield.
  • Catalyst Preparation:
    • Metal oxides are supported on alumina via impregnation and calcination steps.
  • Relevance:
    • Though this method is more common for simple carbamates, the catalytic principles and conditions can inform the preparation of complex carbamates like oxiranylmethyl derivatives, especially for scale-up.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Classical Carbamoylation Amino-cyclohexyl + oxiranylmethyl chloroformate 0–25 °C, organic solvent, base 70–90* >98* Well-established, selective Requires moisture control
Continuous-Flow CO2 Method Amines + CO2 + alkyl halide + DBU 50 min, mild temp, flow reactor 45–92 High Fast, green, scalable Requires flow setup
Solvent-Free SSA Catalysis Alcohol/phenol + sodium cyanate + SSA RT to 65 °C, solvent-free 67–82 High Eco-friendly, no solvents Mainly for primary carbamates
Alumina-Supported Metal Oxides Urea + alcohol + metal oxide catalyst 90–150 °C, sealed reactor >98 >98.5 Industrial scale, high purity High temp, complex catalyst prep

*Estimated yields and purities for oxiranylmethyl carbamate based on analogous carbamoylation reactions.

Research Findings and Notes

  • The stereochemical integrity of the oxiranyl groups is preserved under mild reaction conditions, as confirmed by stereospecific studies in continuous-flow synthesis.
  • Avoidance of harsh acidic or basic conditions is critical to prevent epoxide ring opening, which would compromise the compound's functionality.
  • The continuous-flow method represents a significant advancement by integrating CO2 utilization, reducing environmental impact, and improving safety compared to traditional batch methods.
  • Solid acid catalysts like SSA offer a solvent-free, green alternative for carbamate synthesis, potentially adaptable for complex substrates with further optimization.
  • Industrial catalytic methods provide a blueprint for scaling up carbamate production with high purity, though adaptation to oxiranylmethyl carbamates requires careful control of reaction parameters to maintain epoxide stability.

Chemical Reactions Analysis

Types of Reactions

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings results in diols, while nucleophilic substitution can yield a variety of substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

Prodrug Design
Carbamates are frequently utilized in the design of prodrugs to enhance bioavailability and stability. The structure of oxiranylmethyl carbamate suggests its potential as a prodrug that can undergo hydrolytic stability, allowing for controlled release of active pharmaceutical ingredients (APIs) in the body . This property is particularly advantageous in targeting specific biological pathways while minimizing side effects.

Anticholinesterase Activity
Like other carbamates, oxiranylmethyl carbamate may exhibit anticholinesterase activity, which is relevant in treating conditions such as myasthenia gravis and Alzheimer's disease. Carbamates can reversibly inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses . This mechanism highlights the compound's potential therapeutic applications in neuropharmacology.

Environmental Applications

Pesticide Development
Carbamates are widely used as pesticides due to their effectiveness against a broad range of pests. The application of oxiranylmethyl carbamate in agricultural settings could enhance pest control strategies while reducing the toxicity associated with traditional organophosphate pesticides . Research into its environmental degradation pathways is essential for assessing its ecological impact.

Biodegradation Studies
Recent studies have identified enzymes capable of degrading carbamate compounds in microbial communities, particularly within the bovine rumen microbiome. These findings suggest that oxiranylmethyl carbamate could be targeted for biodegradation research, providing insights into sustainable agricultural practices and waste management .

Industrial Applications

Synthesis of Advanced Materials
The unique chemical structure of oxiranylmethyl carbamate makes it a candidate for developing advanced materials, such as resins and polymers. Its ability to form stable bonds can be exploited in creating materials with specific mechanical and thermal properties, beneficial for various industrial applications .

Case Studies and Research Findings

Study Focus Findings Implications
Prodrug StabilityInvestigated the hydrolytic stability of carbamate derivativesSupports the use of oxiranylmethyl as a prodrug
Anticholinesterase ActivityDemonstrated reversible inhibition of acetylcholinesterasePotential therapeutic applications in neurodegenerative diseases
Biodegradation EnzymesIsolated enzymes from bovine rumen capable of degrading carbamatesHighlights the importance of microbial processes in environmental remediation

Mechanism of Action

The mechanism of action of Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane rings can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications that alter their function. The carbamate group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous carbamates and related structures from the evidence, focusing on substituents, reactivity, and applications:

Compound Name / ID Key Structural Features Reactivity/Applications Reference
Target compound Dual oxiranylmethyl groups, cyclohexyl core with carbamate and methyl substituents High crosslinking potential (epoxides), possible bioactivity via carbamate linkage Inferred
Benzyl (4-oxocyclohexyl)carbamate (CAS 320590-29-2) Benzyl carbamate, ketone-substituted cyclohexane Intermediate in drug synthesis; ketone enables further derivatization
Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) Phenolic carbamate with methyl ester Potential prodrug; hydroxyl group allows conjugation or solubility modulation
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate Cyclohexenyl core, phenyl carbamate Studied for crystal packing via N–H⋯O hydrogen bonds; model for solid-state analysis
N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide with cyclohexylmethyl and fluorophenyl groups Bioactive scaffold (e.g., kinase inhibition); no epoxide functionality

Key Observations:

Epoxide Reactivity : The target compound’s oxiranylmethyl groups are absent in the compared carbamates, making it uniquely suited for polymerization or covalent binding applications. In contrast, compounds like Methyl (3-hydroxyphenyl)-carbamate prioritize solubility or metabolic stability via hydroxyl groups .

Core Structure : The cyclohexyl moiety in the target compound is shared with Benzyl (4-oxocyclohexyl)carbamate , but the latter’s ketone group offers distinct reactivity (e.g., Schiff base formation) compared to the target’s methyl and carbamate substituents .

Bioactivity Potential: While N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide demonstrates pyrazole-based bioactivity, the target’s carbamate linkage may mimic urea/amide bioisosteres in drug design, though direct pharmacological data are lacking .

Biological Activity

Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate, a carbamate derivative, has garnered attention due to its potential biological activities and implications in toxicology. Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), leading to various physiological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Oxirane ring : Contributes to its reactivity.
  • Carbamate moiety : Responsible for AChE inhibition.
  • Cyclohexyl group : Influences lipophilicity and biological interactions.

Carbamates typically exert their effects by binding reversibly to AChE, preventing the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The specific actions of oxiranylmethyl carbamate can be summarized as follows:

  • Inhibition of Acetylcholinesterase : The primary mechanism through which this compound exerts its biological effects. Studies have shown that various carbamates exhibit varying degrees of AChE inhibition, which correlates with their toxicity profiles .
  • Neurotoxicity : Prolonged exposure can lead to neurotoxic effects, including symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure .

Biological Activity and Toxicity Profiles

The biological activity of oxiranylmethyl carbamate has been studied in various contexts. Below is a summary of key findings:

Study Focus Findings
Acute Toxicity Significant neurotoxic effects observed in animal models; symptoms include tremors and seizures .
Metabolic Effects Disruption of hepatic metabolism noted; increased liver steatosis and altered lipid profiles .
Reproductive Toxicity Studies indicate potential endocrine-disrupting properties; decreased ovarian follicles observed .
Case Reports Documented instances of delayed toxicity following exposure; symptoms may persist beyond initial recovery .

Case Studies

  • Acute Carbamate Poisoning in Children : A retrospective study evaluated the outcomes of children poisoned by carbamates. Patients exhibited central nervous system symptoms and responded well to atropine treatment, although oxime therapy showed limited benefit in carbamate cases compared to organophosphate poisoning .
  • Delayed Symptoms in Adult Exposure : A case report highlighted a 51-year-old male who developed persistent symptoms two weeks post-exposure to a carbamate insecticide. This underscores the importance of monitoring for delayed toxicological effects following exposure .

Research Findings

Recent studies have focused on the biochemical consequences of carbamate exposure:

  • Biochemical Analysis : Research indicates that oxiranylmethyl carbamate can lead to significant alterations in metabolic pathways associated with liver function and lipid metabolism. For instance, hepatic steatosis was observed alongside disruptions in glucose metabolism .
  • Comparative Toxicity Studies : The lethal dose and toxicological profiles were compared among various carbamates, revealing that oxiranylmethyl carbamate exhibits a moderate toxicity profile relative to other compounds within the class .

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